molecular formula C11H16N2 B13527403 2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine CAS No. 524674-48-4

2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine

Cat. No.: B13527403
CAS No.: 524674-48-4
M. Wt: 176.26 g/mol
InChI Key: FIULDNBOXIIVAV-UHFFFAOYSA-N
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Description

2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride as a base in DMF.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to certain proteins, leading to biological effects. The compound may act as an inhibitor or modulator of enzyme activity, depending on the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine is unique due to the presence of both pyrrolidine and pyridine moieties, which confer distinct chemical and biological properties. The combination of these two rings allows for greater structural diversity and potential for interaction with a wide range of biological targets .

Properties

CAS No.

524674-48-4

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-methyl-4-(pyrrolidin-2-ylmethyl)pyridine

InChI

InChI=1S/C11H16N2/c1-9-7-10(4-6-12-9)8-11-3-2-5-13-11/h4,6-7,11,13H,2-3,5,8H2,1H3

InChI Key

FIULDNBOXIIVAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)CC2CCCN2

Origin of Product

United States

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